2-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Description
The compound “2-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a tert-butyl group, an imidazo[1,2-b]pyridazine ring, and a tetrahydro-1,3-benzothiazol-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the tert-butyl group could be introduced via a substitution reaction . The imidazo[1,2-b]pyridazine ring and the tetrahydro-1,3-benzothiazol-2-yl group could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-b]pyridazine ring and the tetrahydro-1,3-benzothiazol-2-yl group are both heterocyclic structures, which means they contain atoms other than carbon in their rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The tert-butyl group is generally quite stable, but could potentially undergo reactions under certain conditions . The imidazo[1,2-b]pyridazine ring and the tetrahydro-1,3-benzothiazol-2-yl group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could make it a base, and the presence of the carboxamide group could allow it to form hydrogen bonds .Future Directions
Properties
IUPAC Name |
2-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-18(2,3)14-10-23-15(20-14)9-8-12(22-23)16(24)21-17-19-11-6-4-5-7-13(11)25-17/h8-10H,4-7H2,1-3H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWINFBIKHGUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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